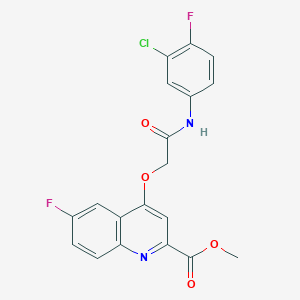

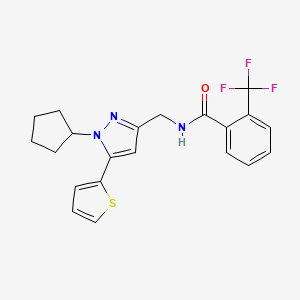

Methyl 4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline core, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic core. The presence of fluorine and chlorine atoms could also significantly affect the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinoline core is known to participate in various reactions, and the presence of the amine and ester groups could also offer multiple sites for reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine and chlorine atoms could affect its polarity, solubility, and stability .Applications De Recherche Scientifique

Fluorescence and Biological Systems

Quinoline derivatives, including aminoquinolines, are known for their efficiency as fluorophores. They are widely utilized in biochemistry and medicine for studying various biological systems. The quest for new compounds that are more sensitive and selective continues, highlighting the importance of quinoline derivatives in enhancing our understanding of biological phenomena (Aleksanyan & Hambardzumyan, 2013).

Antibacterial Applications

Several quinoline derivatives have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies have helped identify key functional groups contributing to their antibacterial efficacy. For example, a novel antibacterial 8-chloroquinolone with a distorted N1-aminophenyl group orientation demonstrated significant potency against clinical isolates, outperforming known antibiotics like trovafloxacin (Kuramoto et al., 2003).

Antitumor and Anticancer Research

Quinoline derivatives have been synthesized and evaluated for their antitumor activities. The introduction of specific substituents and functional groups has led to compounds with moderate to high levels of antitumor activity against various cancer cell lines. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure exhibited significant inhibitory activities in preliminary pharmacological screenings, suggesting their potential as anticancer agents (Fang et al., 2016).

Antioxidant Properties

The antioxidant properties of quinoline derivatives have been explored, with some compounds showing high antihypoxic effects. These studies indicate the potential of quinoline derivatives as antioxidants, which could be beneficial in developing treatments for conditions caused by oxidative stress (Ukrainets et al., 2014).

Mechanism of Action and Resistance

Understanding the mechanisms of action and resistance of fluoroquinolones, a class of quinoline derivatives, is crucial for developing new antibacterial agents. Studies have focused on the synthesis of new 4-quinolone-3-carboxylates and their evaluation for antibacterial activity, contributing to a deeper understanding of their potential and limitations (Wolfson & Hooper, 1985).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[2-(3-chloro-4-fluoroanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF2N2O4/c1-27-19(26)16-8-17(12-6-10(21)2-5-15(12)24-16)28-9-18(25)23-11-3-4-14(22)13(20)7-11/h2-8H,9H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPBXHKMEWDGRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2977960.png)

![8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2977967.png)

![N-(3-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2977973.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N,N-dimethylacetamide](/img/structure/B2977976.png)

![(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2977978.png)

![1-(4-{2-Hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B2977979.png)

![N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole](/img/structure/B2977983.png)